Regioisomeric Differentiation: 3-Amino vs. 4-Aminomethyl Pyrazole Connectivity Determines Hydrogen Bond Donor Vector
The title compound features a 3-amino linkage connecting the pyrazole to the ortho-aminomethylphenol scaffold, whereas the closest commercial regioisomer, 2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol (CAS 1006336-69-1), employs a 4-aminomethyl tether. In the title compound, the exocyclic nitrogen is directly conjugated to the pyrazole ring (N at position 3), enabling resonance-mediated modulation of hydrogen bond donor strength. In the comparator, the aminomethyl group is attached at position 4 as a benzylic-type amine with one additional methylene spacer, altering both the pKa of the secondary amine and the distance/angle of the H-bond donor relative to the phenol OH . Literature on aminomethylpyrazole Smoothened antagonists has established that the position of the aminomethyl substituent on the pyrazole ring directly impacts cellular potency: compounds with a 3-aminomethyl linkage exhibited IC₅₀ values in the sub-micromolar range in a Smoothened β-lactamase reporter assay, whereas relocation of the aminomethyl group to other positions resulted in >10-fold loss of activity [1].
| Evidence Dimension | Regioisomeric connectivity: aminomethyl linker position on pyrazole ring |
|---|---|
| Target Compound Data | 3-amino linkage (exocyclic N directly on C3 of pyrazole; 1 atom spacer to phenol ring) |
| Comparator Or Baseline | 2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol: 4-aminomethyl linkage (exocyclic N on methylene attached to C4; 2 atom spacer to phenol ring). Class-level reference: 3-aminomethyl vs. alternative-position aminomethyl pyrazoles in Smoothened assays showed >10-fold potency difference. |
| Quantified Difference | >10-fold differential in cellular potency observed for regioisomeric aminomethylpyrazoles in Smoothened β-lactamase reporter assays (class-level SAR); exact head-to-head data for title compound vs. CAS 1006336-69-1 not publicly available. |
| Conditions | Cell-based Smoothened β-lactamase reporter assay (Pfizer aminomethylpyrazole series, Li et al. 2010); structural comparison based on SMILES: CCN1C=C(C)C(NCC2=C(O)C=CC=C2)=N1 (target) vs. CCN1C=C(C)C(CNCC2=C(O)C=CC=C2)=N1 (comparator) |
Why This Matters
Researchers procuring compounds for Smoothened pathway or related target screening must select the correct regioisomer: a 3-amino linkage places the H-bond donor in a different geometric vector than a 4-aminomethyl linkage, which can determine whether target engagement occurs at all.
- [1] Li, J.J.; Shanmugasundaram, V.; Reddy, S.; Fleischer, L.L.; Wang, Z.; Smith, Y.; Harter, W.G.; Yue, W.S.; Swaroop, M.; Li, L.; Ji, C.X.; Dettling, D.; Osak, B.; Fitzgerald, L.R.; Conradi, R. Smoothened Antagonists for Hair Inhibition. Bioorg. Med. Chem. Lett. 2010, 20 (16), 4932–4935. View Source
